molecular formula C9H10Cl2O B072519 2,4-Dichloro-5-ethyl-3-methylphenol CAS No. 1570-75-8

2,4-Dichloro-5-ethyl-3-methylphenol

Cat. No. B072519
CAS RN: 1570-75-8
M. Wt: 205.08 g/mol
InChI Key: GMHTUWZTSIUNIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,4-Dichloro-5-ethyl-3-methylphenol involves complex reactions, including condensation of formaldehyde with dichlorophenol under acid-catalyzed conditions, leading to the formation of bisphenols and by-products like tetrachloro-8,8'-methylenebis(4H-benzo-1,3-dioxin) (Ferguson, McCrindle, & Mcalees, 1989). High-pressure hydrolysis and reduction reactions are other methods used for synthesizing chlorinated aniline derivatives, showcasing the versatility in synthetic approaches for these compounds (Wen Zi-qiang, 2007).

Molecular Structure Analysis

X-ray crystallography plays a crucial role in determining the structures and solid-state conformations of chlorinated phenolic compounds and their derivatives. This technique has revealed the centrosymmetric hydrogen-bonded dimers and other structural nuances of related bisphenols (Ferguson, McCrindle, & Mcalees, 1989). Such detailed molecular structure analysis is fundamental in understanding the reactivity and potential applications of these compounds.

Chemical Reactions and Properties

Chlorinated 2-phenoxyphenols, including those with multiple chlorine atoms, undergo various reactions characterized by NMR and GC-MS to determine their structures and reactivities. These compounds' reactions are crucial for their application in formulations like wood preservatives and other industrial chemicals (Knuutinen et al., 1983).

Physical Properties Analysis

The physical properties, such as solvate formations, crystallization behaviors, and hydrogen-bonded structures of chlorinated phenolic compounds, are influenced by their molecular structures and the conditions under which they are synthesized and processed. These properties are essential for predicting the behavior of these compounds under various conditions and for their practical applications (Ferguson, McCrindle, & Mcalees, 1989).

Chemical Properties Analysis

The chemical properties of 2,4-Dichloro-5-ethyl-3-methylphenol and related compounds, including their reactivity towards other chemicals, stability under different conditions, and potential for forming various derivatives, are crucial for their application in synthetic chemistry and industrial processes. Studies on these compounds' synthesis, structure, and reactivity provide valuable insights into their chemical properties and potential applications (Ferguson, McCrindle, & Mcalees, 1989).

Scientific Research Applications

  • Preparation of Related Compounds :

    • "2,4-Dichloro-5-ethyl-3-methylphenol" is an important intermediate in synthesizing other compounds. For instance, "2,4-Dichloro-3-ethyl-6-nitrophenol" is used to produce developers in color photography. This compound is prepared from p-nitroethylbenzene through chlorination, alkalization, and acidification reactions, offering high purity and yield at low cost (Qin Xue-kong, 2005).
  • Applications in Polymer Science :

    • The compound finds applications in the synthesis of novel copolymers. For example, electrophilic trisubstituted ethylenes, including derivatives of "2,4-Dichloro-5-ethyl-3-methylphenol," have been used to create copolymers with styrene. These copolymers exhibit high glass transition temperatures, indicating decreased chain mobility due to their high dipolar character (Katherine Kim et al., 1999).
  • Environmental and Health Impact :

    • Studies have assessed the effects of phenols, including "2,4-Dichloro-5-ethyl-3-methylphenol," on receptors like the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR). These compounds, commonly used in plastics, can affect both receptors, implying potential health risks (T. Krüger et al., 2008).
  • Analysis in Environmental Samples :

    • Techniques for the determination of phenolic compounds, including "2,4-Dichloro-5-ethyl-3-methylphenol," in environmental samples like water and industrial effluents have been developed. These methods involve liquid-solid extraction and liquid chromatography, crucial for monitoring and regulating environmental pollutants (M. Castillo et al., 1997).
  • Pharmacological Research :

    • Research on Schiff bases, including derivatives of "2,4-Dichloro-5-ethyl-3-methylphenol," has shown their potential in anticancer activity. These compounds have been synthesized and characterized, showing cytotoxicity against cancer cell lines, indicating their potential as cancer therapeutics (Noor Uddin et al., 2020).

Safety And Hazards

This compound is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), causing serious eye damage (Category 1), and may cause respiratory irritation (Category 3). It may also cause long-lasting harmful effects to aquatic life (Category Chronic 4) .

properties

IUPAC Name

2,4-dichloro-5-ethyl-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-3-6-4-7(12)9(11)5(2)8(6)10/h4,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHTUWZTSIUNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1Cl)C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289751
Record name 2,4-dichloro-5-ethyl-3-methylphenol
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Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-ethyl-3-methylphenol

CAS RN

1570-75-8
Record name 2,4-Dichloro-5-ethyl-3-methylphenol
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Record name 2,4-Dichloro-5-ethyl-3-methylphenol
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Record name NSC63358
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Record name 2,4-dichloro-5-ethyl-3-methylphenol
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Record name 2,4-Dichloro-5-ethyl-3-methylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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